



Application Notes & Protocols: Formulation and Characterization of Dalbergin-Loaded PLGA Nanoparticles

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Compound of Interest		
Compound Name:	Dalbergin	
Cat. No.:	B191465	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Dalbergin**, a neoflavonoid found in plants like Dalbergia cochinchinensis, exhibits a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Its potential in cancer therapy, particularly for hepatocellular carcinoma (HCC) and breast cancer, has been noted due to its ability to modulate mRNA levels of proteins related to apoptosis.[1][2][3][4][5] However, the clinical application of **Dalbergin** is hampered by its low aqueous solubility and poor bioavailability.[1][2][3][4] To overcome these limitations, encapsulation within biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) is a promising strategy.[1][3]

PLGA nanoparticles can protect the drug from degradation, enable sustained release, and improve cellular uptake.[1][3][6] Furthermore, the surface of these nanoparticles can be modified with targeting ligands, like galactose, to enhance drug delivery to specific sites.[1][3] Galactose binds to asialoglycoprotein receptors (ASGPR) that are highly expressed on hepatocytes, making it an effective targeting moiety for liver cancer.[1][2][3]

This document provides detailed protocols for the formulation of **Dalbergin**-loaded PLGA nanoparticles (DLF) and galactose-modified **Dalbergin**-loaded PLGA nanoparticles (DLMF), along with methods for their characterization and evaluation.

Data Presentation



The formulation of **Dalbergin**-loaded nanoparticles was optimized using a Box-Behnken design to achieve desired physicochemical properties.[1]

Table 1: Optimized Formulation Parameters for **Dalbergin**-Loaded PLGA Nanoparticles (DLF)

Parameter	Optimized Value
PLGA Concentration	50 mg
PVA Concentration	1%
Sonication Time	10 min

Data sourced from Gupta, S., et al., 2013, as cited in related literature.[1][3]

Table 2: Physicochemical Properties of Optimized **Dalbergin** Nanoformulations

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
DLF (Unmodified)	120.20 ± 1.82	0.231 ± 0.01	94.67 ± 2.91

DLF: **Dalbergin**-loaded PLGA nanoparticles. Data represents mean ± SD.[3]

Experimental Protocols & Methodologies Protocol 1: Formulation of Nanoparticles by Double Emulsion-Solvent Evaporation

This protocol describes the synthesis of both unmodified (DLF) and galactose-modified (DLMF) nanoparticles using a w/o/w double emulsion-solvent evaporation method.[3]

Materials:

- Dalbergin (DL)
- PLGA (poly lactic-co-glycolic acid, 50:50)



- Galactose-PLGA conjugate (for DLMF)
- Polyvinyl Alcohol (PVA)
- Dichloromethane (DCM)
- Acetone
- · Deionized water
- Ice bath
- Probe sonicator

Procedure:

- Organic Phase Preparation: Dissolve 25 mg of PLGA (for DLF) or galactose-PLGA conjugate (for DLMF) in a 3:1 v/v mixture of dichloromethane and acetone.[3]
- Primary Emulsion (w/o):
 - Mix 2.5 mg of **Dalbergin** into 0.2 ml of a 1% PVA solution.[3]
 - Add this aqueous drug solution to the organic phase prepared in step 1.
 - Emulsify the mixture by sonication at 50W for 1 minute in an ice bath to form the primary water-in-oil (w/o) emulsion.[3]
- Secondary Emulsion (w/o/w):
 - Add the primary emulsion dropwise into 4 ml of a 1% PVA solution.
 - Sonicate the resulting mixture for 2 minutes over an ice bath to form the final w/o/w double emulsion.[3]
- Solvent Evaporation: Place the emulsion on a magnetic stirrer and stir for 12-18 hours at room temperature to allow the organic solvent (dichloromethane and acetone) to evaporate completely, leading to the formation of nanoparticles.

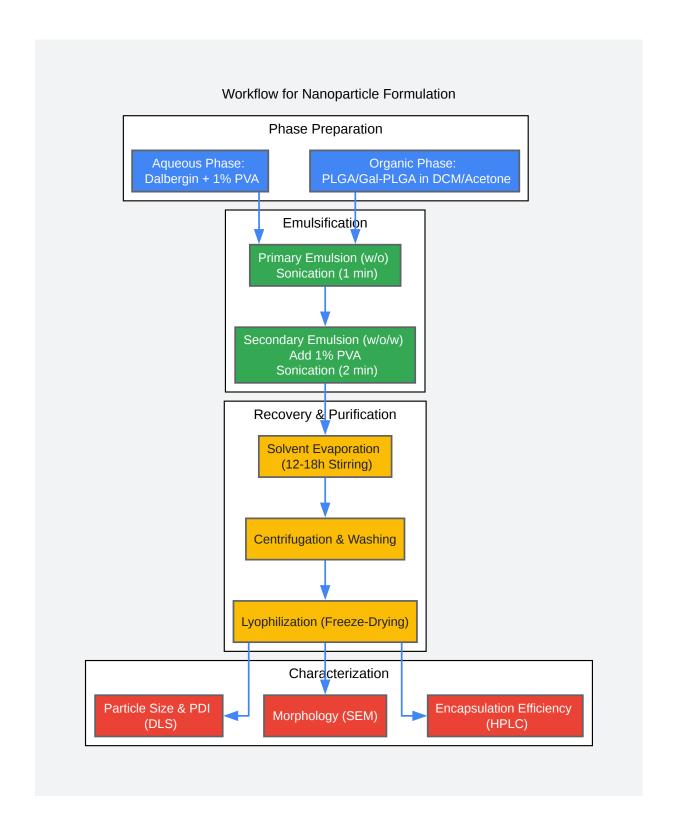
Methodological & Application





- Nanoparticle Recovery:
 - Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
 - Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
 - Resuspend the final pellet in deionized water.
- Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage and characterization.





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Workflow for nanoparticle formulation and characterization.



Protocol 2: Characterization of Nanoparticles

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Method: Dynamic Light Scattering (DLS).
- Procedure:
 - Resuspend lyophilized nanoparticles in deionized water.
 - Briefly sonicate to ensure a homogenous dispersion.
 - Analyze the sample using a Zetasizer or similar DLS instrument to determine the average particle size (z-average), PDI, and surface charge (zeta potential).
- 2. Surface Morphology:
- Method: Scanning Electron Microscopy (SEM).
- Procedure:
 - Place a drop of the diluted nanoparticle suspension onto a clean aluminum stub and allow it to air-dry.
 - Sputter-coat the dried sample with a thin layer of gold or palladium to make it conductive.
 - Image the sample using an SEM to visualize the shape and surface characteristics of the nanoparticles.
- 3. Encapsulation Efficiency (EE) and Drug Loading (DL):
- Method: High-Performance Liquid Chromatography (HPLC).
- Procedure:
 - Accurately weigh a known amount of lyophilized nanoparticles.
 - Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.



- Evaporate the solvent and redissolve the residue in the mobile phase.
- Quantify the amount of **Dalbergin** using a validated HPLC method.
- Calculate EE and DL using the following formulas:
 - EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
 - DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

- Method: Dialysis Bag Method.
- Procedure:
 - Disperse a known amount of **Dalbergin**-loaded nanoparticles in a specific volume of release medium (e.g., Phosphate Buffered Saline, pH 7.4).
 - Place the suspension in a dialysis bag with an appropriate molecular weight cut-off.
 - Submerge the dialysis bag in a larger volume of the release medium, maintained at 37°C
 with constant, gentle stirring.
 - At predetermined time intervals, withdraw a sample from the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.
 - Analyze the amount of **Dalbergin** released in the collected samples using HPLC or UV-Vis spectrophotometry.
 - Plot the cumulative percentage of drug released against time. The release profile is often biphasic, with an initial burst release followed by a sustained release phase.[7][8]

Protocol 4: In Vitro Cellular Internalization Analysis

- Method: Confocal Laser Scanning Microscopy (CLSM).
- Procedure:

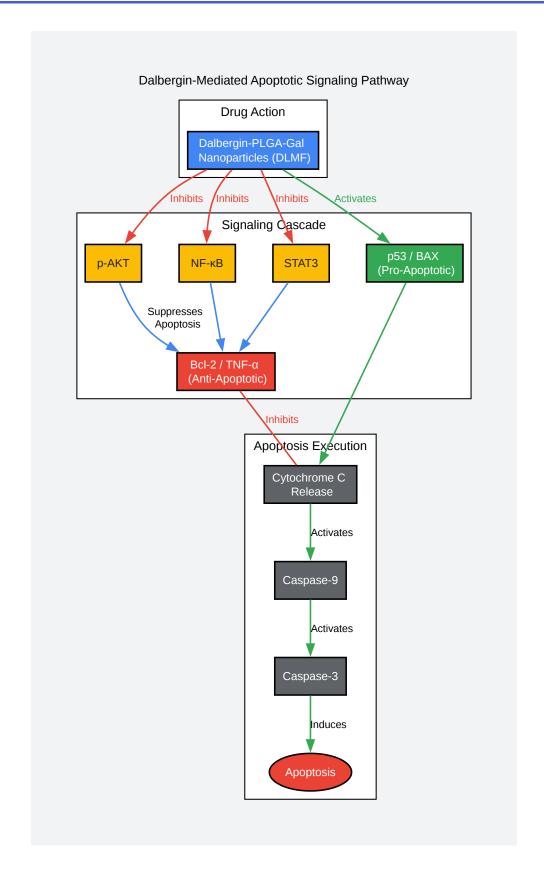


- To visualize uptake, formulate nanoparticles using a fluorescently labeled polymer (e.g., FITC-PLGA) or by encapsulating a fluorescent dye.
- Seed cancer cells (e.g., HepG2 for liver cancer) in a suitable culture dish with a glass bottom.[1]
- Allow the cells to adhere overnight.
- Treat the cells with the fluorescently labeled nanoparticles (e.g., FITC-labeled DLMF) and incubate for a specific period (e.g., 2 hours).[1]
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Fix the cells and stain the nuclei with a nuclear stain (e.g., DAPI).
- Visualize the cellular uptake of nanoparticles using a confocal microscope. Increased intracellular fluorescence indicates successful nanoparticle internalization.[1]

Underlying Molecular Mechanisms & Signaling Pathways

Dalbergin and its nanoformulations exert their anticancer effects by modulating key signaling pathways involved in apoptosis and cell survival. In hepatocellular carcinoma, **Dalbergin**-loaded nanoparticles have been shown to inhibit the AKT/NF-κB signaling pathway.[9] This inhibition leads to the downregulation of anti-apoptotic proteins and survival factors like Bcl-2, TNF-α, NF-κB, p-AKT, and STAT-3.[9][10] Concurrently, it upregulates the expression of proapoptotic markers such as p53 and BAX.[9] This shift in the balance of pro- and anti-apoptotic proteins triggers the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death (apoptosis).[1][9]





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Dalbergin nanoparticles inhibit survival pathways to induce apoptosis.



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